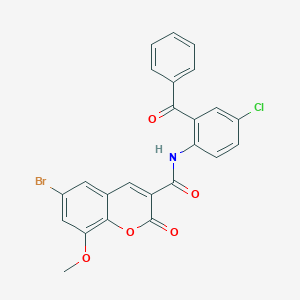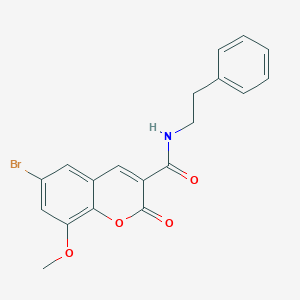![molecular formula C28H26N2O4S2 B288716 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, also known as DIDS, is a chemical compound that has been widely used in scientific research for various applications. DIDS is a sulfonamide compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
作用機序
The mechanism of action of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the binding of the compound to specific sites on ion channels and transporters, causing a conformational change that inhibits their activity. 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to bind to the extracellular domain of ion channels and transporters, blocking the movement of ions or substrates through the channel or transporter.
Biochemical and Physiological Effects:
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of biochemical and physiological effects, depending on the specific ion channel or transporter that is inhibited. For example, inhibition of chloride channels by 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can lead to changes in cell volume and membrane potential, while inhibition of the sodium-potassium pump can lead to changes in intracellular ion concentrations and cell excitability.
実験室実験の利点と制限
One of the main advantages of using 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for certain ion channels and transporters, allowing researchers to selectively inhibit their activity. However, 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline also has limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
List of
将来の方向性
1. Investigating the role of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in the regulation of ion channels and transporters in various physiological processes, such as muscle contraction and nerve signaling.
2. Developing new compounds based on the structure of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline with improved specificity and potency.
3. Studying the effects of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline on ion channels and transporters in different disease states, such as hypertension and diabetes.
4. Investigating the potential clinical applications of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, such as in the treatment of certain types of cancer.
5. Developing new methods for the synthesis and purification of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, to improve its availability and reduce costs.
合成法
The synthesis of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the reaction of 5-bromo-1-naphthalenesulfonyl chloride with 3,4-dihydroisoquinoline in the presence of a base, followed by the reaction with a sulfonamide compound such as sulfanilamide. This results in the formation of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, which can be purified and isolated using various techniques such as column chromatography.
科学的研究の応用
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been widely used in scientific research for various applications, including the study of ion channels, transporters, and enzymes. 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of many ion channels, including chloride channels, sodium channels, and calcium channels. This inhibition can be used to study the role of these channels in various physiological processes, such as muscle contraction and nerve signaling.
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been used to study the activity of transporters, such as the sodium-potassium pump and the glucose transporter. By inhibiting the activity of these transporters, researchers can study their role in various physiological processes, such as the regulation of blood pressure and the uptake of glucose in cells.
特性
製品名 |
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline |
|---|---|
分子式 |
C28H26N2O4S2 |
分子量 |
518.7 g/mol |
IUPAC名 |
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)naphthalen-1-yl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C28H26N2O4S2/c31-35(32,29-17-15-21-7-1-3-9-23(21)19-29)27-13-5-12-26-25(27)11-6-14-28(26)36(33,34)30-18-16-22-8-2-4-10-24(22)20-30/h1-14H,15-20H2 |
InChIキー |
ZFJJARCZKSZDIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |
正規SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
